REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[N:8]1[C:17]2[C:12](=[CH:13][C:14]([CH2:18][C:19]([OH:21])=[O:20])=[CH:15][CH:16]=2)[N:11]=[CH:10][CH:9]=1>C1(C)C=CC=CC=1.CO>[CH3:1][O:20][C:19](=[O:21])[CH2:18][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[N:8]=[CH:9][CH:10]=[N:11]2 |f:2.3|
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)CC(=O)O
|
Name
|
toluene methanol
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Type
|
CUSTOM
|
Details
|
stirred until the bubbling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified via silica gel column chromatography in hexane:ethyl acetate (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C=C2N=CC=NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.013 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |